molecular formula C15H13N3O2 B073431 3-amino-5,5-diphenylimidazolidine-2,4-dione CAS No. 1224-08-4

3-amino-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B073431
CAS No.: 1224-08-4
M. Wt: 267.28 g/mol
InChI Key: WDASILDKNHAVRK-UHFFFAOYSA-N
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Description

3-amino-5,5-diphenylimidazolidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Aminodiphenylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDASILDKNHAVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153591
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1224-08-4
Record name N-Aminodiphenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Aminodiphenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 2
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 3
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 4
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 5
3-amino-5,5-diphenylimidazolidine-2,4-dione
Reactant of Route 6
3-amino-5,5-diphenylimidazolidine-2,4-dione
Customer
Q & A

Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?

A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.

Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?

A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.

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